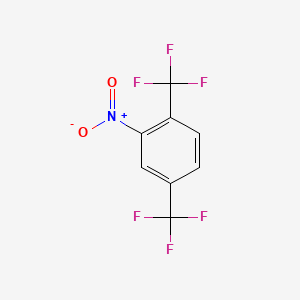

2,5-Bis(trifluoromethyl)nitrobenzene

Overview

Description

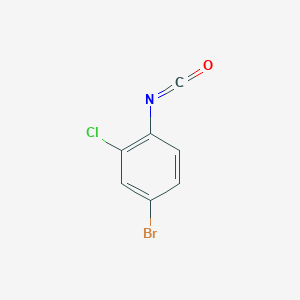

2,5-Bis(trifluoromethyl)nitrobenzene is a chemical compound with the molecular formula C8H3F6NO2 . It has an average mass of 259.105 Da and a monoisotopic mass of 259.006805 Da . It is also known by other names such as 1-Nitro-2,5-bis(trifluoromethyl)benzene and 2-Nitro-1,4-bis(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene can be achieved from an industrially easily available material in high yield through a small number of steps under mild reaction conditions . The process involves nitrating 1,4-Bis(trifluoromethyl)benzene with nitric acid in a solvent comprising an acid selected between sulfuric acid having a sulfuric acid concentration of 91 to 100 wt.% and fuming sulfuric acid having a sulfur trioxide concentration higher than 0 wt.% and not higher than 20 wt.% .Molecular Structure Analysis

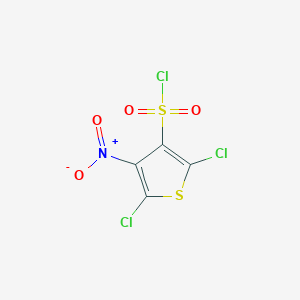

The molecular structure of 2,5-Bis(trifluoromethyl)nitrobenzene consists of a benzene ring with two trifluoromethyl groups and one nitro group attached to it .Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)nitrobenzene has a boiling point of 70-75 °C (15 mmHg), a density of 1.57, and a refractive index of 1.4235-1.4255 . It has a flash point of 77 °C and should be stored at 2-8°C . It is soluble in chloroform and methanol, and appears as a pale yellow to yellow liquid . It is sensitive to light .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The electronic properties of 2,5-Bis(trifluoromethyl)nitrobenzene make it a candidate for use in OLEDs. Its ability to transfer electrons efficiently can be harnessed to improve the brightness and longevity of OLEDs, which are used in displays for smartphones, TVs, and other devices .

Lewis Acid Catalysis

This compound can act as a Lewis acid catalyst in various chemical reactions due to the presence of electronegative fluorine atoms. It can catalyze reactions such as the Nazarov cyclization, which is used to synthesize complex organic molecules .

Organic Electronic Devices

2,5-Bis(trifluoromethyl)nitrobenzene: is used in the production of materials for organic electronic devices. Its derivatives can be employed in the creation of semiconductors, conductive polymers, and other components critical to the function of these devices .

Non-Covalent Organocatalysts

The compound’s derivatives have been tested as donors for double hydrogen bond donors in non-covalent organocatalysts. These catalysts are used to accelerate chemical reactions without the need for metals or other harsh conditions, making them environmentally friendly and sustainable .

Aromatic Polyamides

As a monomer, 2,5-Bis(trifluoromethyl)nitrobenzene contributes to the synthesis of aromatic polyamides. These polymers have various applications, including high-strength fibers, films, and engineering plastics, due to their thermal stability and mechanical strength .

Steroid Synthesis

The compound is also involved in the synthesis of steroids. Steroids have numerous applications in medicine, including as anti-inflammatory agents and in the treatment of hormonal imbalances. The trifluoromethyl groups in 2,5-Bis(trifluoromethyl)nitrobenzene can be used to introduce fluorine into steroid molecules, altering their biological activity .

Safety And Hazards

2,5-Bis(trifluoromethyl)nitrobenzene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

2-nitro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVUOHHNCMTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370100 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(trifluoromethyl)nitrobenzene | |

CAS RN |

320-88-7 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?

A1: The research papers outline a novel method for synthesizing 2,5-bis(trifluoromethyl)nitrobenzene, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.

Q2: What are the key reaction parameters influencing the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene?

A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2,4-Dichlorophenoxy)phenyl]ethan-1-one](/img/structure/B1333492.png)

![N-[[3-(trifluoromethyl)phenyl]methylidene]hydroxylamine](/img/structure/B1333493.png)